8-Bromoquinolin-7-yl acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
(8-bromoquinolin-7-yl) acetate |
InChI |
InChI=1S/C11H8BrNO2/c1-7(14)15-9-5-4-8-3-2-6-13-11(8)10(9)12/h2-6H,1H3 |
InChI Key |
GMOFDGYSGTYLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C2=C(C=CC=N2)C=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 8 Bromoquinolin 7 Yl Acetate and Analogous Quinoline Derivatives
Strategic Approaches to the Halogenated Quinoline (B57606) Core
The introduction of a bromine atom at a specific position on the quinoline ring system requires careful consideration of electronic and steric effects. The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring deactivates the entire system towards electrophilic attack, particularly the pyridine ring itself, and directs substitution to the benzene (B151609) ring, primarily at the C5 and C8 positions. numberanalytics.comscribd.com
The direct bromination of quinoline derivatives is a primary method for producing halogenated analogs. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the directing effects of existing substituents on the ring. For the synthesis of the precursor to 8-Bromoquinolin-7-yl acetate (B1210297), the key is the bromination of an 8-substituted quinoline.
Studies on the bromination of 8-hydroxyquinoline (B1678124) have shown that the reaction can yield a mixture of products. acgpubs.orgresearchgate.net The powerful activating and ortho-, para-directing hydroxyl group at C8 directs the incoming electrophile (Br+) to the C7 and C5 positions. By carefully controlling the reaction conditions, such as the stoichiometry of the brominating agent, solvent, and temperature, the selectivity can be influenced. For instance, treating 8-hydroxyquinoline with N-bromosuccinimide (NBS) can yield 7-bromoquinolin-8-ol (B152725). mdpi.com Another approach involves the bromination of 8-hydroxyquinoline with molecular bromine in acetic acid or other solvents, which can lead to 7-bromo-8-hydroxyquinoline and/or 5,7-dibromo-8-hydroxyquinoline depending on the equivalents of bromine used. acgpubs.orginstras.comresearchgate.net One study optimized conditions to achieve a 58% yield of 7-bromo-8-hydroxyquinoline by using 1.5 equivalents of bromine. researchgate.net
A summary of representative regioselective bromination reactions is presented below.
Table 1: Regioselective Bromination of 8-Substituted Quinolines| Starting Material | Brominating Agent | Solvent(s) | Product(s) | Reference(s) |
|---|---|---|---|---|
| 8-Hydroxyquinoline | N-Bromosuccinimide (NBS) | Chloroform (B151607) | 7-Bromoquinolin-8-ol | mdpi.com |
| 8-Hydroxyquinoline | Bromine (Br₂) | Acetic Acid | 7-Bromo-8-hydroxyquinoline | instras.com |
| 8-Hydroxyquinoline | Bromine (Br₂) (1.5 eq) | Acetonitrile (B52724) | 7-Bromo-8-hydroxyquinoline (58% yield) & 5,7-Dibromo-8-hydroxyquinoline | researchgate.net |
| 8-Aminoquinoline | Bromine (Br₂) | Chloroform/Methylene Chloride | Mixture of 5-bromo- and 5,7-dibromo-8-aminoquinoline | acgpubs.orgresearchgate.net |
| 8-Methoxyquinoline | Bromine (Br₂) | Carbon Tetrachloride | 5-Bromo-8-methoxyquinoline | acgpubs.orgresearchgate.net |
| Quinoline N-oxide | N-Bromosuccinimide (NBS) | Trifluoroethanol | C8-Brominated Quinoline N-oxide | nih.gov |
An alternative to direct bromination is to construct the quinoline ring from precursors that already contain a bromine atom. This approach can offer excellent control over the final position of the halogen. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a powerful tool for this purpose. nih.govresearchgate.net
By starting with a 2-amino-3-bromobenzaldehyde, for example, one can ensure the resulting quinoline has a bromine atom at the 8-position. The Friedländer synthesis is versatile, tolerating various functional groups, and can be enhanced by microwave irradiation to improve reaction times and yields. nih.govrsc.org Catalyst-free and protecting-group-free microwave-enhanced Friedländer syntheses have been developed, increasing yields from 34% with traditional heating to 72% under microwave conditions. nih.gov Reusable solid acid catalysts like Nafion NR50 have also been employed to create more environmentally friendly protocols. organic-chemistry.orgmdpi.com
Other cyclization strategies include:
Palladium-catalyzed cyclization: 2-Amino-3-bromoquinolines can be synthesized from gem-dibromovinylanilines through a palladium-catalyzed isocyanide insertion followed by intramolecular cyclization. rsc.org
Electrophilic cyclization: N-(2-alkynyl)anilines can undergo electrophilic cyclization using reagents like iodine monochloride (ICl) or bromine (Br₂) to yield 3-haloquinolines. acs.orgnih.gov
Cascade cyclization: A method using ortho-propynol phenyl azides with TMSBr as an acid-promoter can produce 4-bromoquinolines.
A variety of brominating agents are employed in quinoline chemistry, each with specific applications and levels of reactivity.
Molecular Bromine (Br₂): This is a classic and effective reagent for the electrophilic bromination of activated quinoline rings. ontosight.ai It is often used in solvents like acetic acid or chloroform to produce mono- or di-brominated derivatives of hydroxy- and amino-quinolines. instras.comresearchgate.net
N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine compared to Br₂. It is frequently used for the bromination of activated rings and for radical bromination of alkyl side chains. smolecule.comacs.org It has been successfully used to brominate 8-hydroxyquinoline at the 7-position and can also be used for the C8-bromination of quinoline N-oxides in the presence of a rhodium catalyst. mdpi.comnih.gov In some cases, NBS can act as both a brominating agent and an oxidant. smolecule.com
Other Reagents: More specialized reagents are used in specific contexts. For example, trimethylsilyl (B98337) bromide (TMSBr) can serve as both a bromine source and a reaction promoter in certain cascade reactions to form 4-bromoquinolines.
Table 2: Common Brominating Agents in Quinoline Synthesis
| Brominating Agent | Abbreviation | Typical Application | Reference(s) |
|---|---|---|---|
| Molecular Bromine | Br₂ | Electrophilic bromination of activated quinoline rings. | acgpubs.orginstras.comresearchgate.net |
| N-Bromosuccinimide | NBS | Milder electrophilic bromination; radical bromination. | mdpi.comnih.govsmolecule.com |
| Trimethylsilyl bromide | TMSBr | Bromine source and promoter in cascade cyclizations. |
Incorporation of Bromine through Cyclization Reactions (e.g., Friedländer Synthesis)
Formation of the Acetate Moiety at the Quinoline Scaffold
Once the 8-bromo-7-hydroxyquinoline core is synthesized, the final step is the formation of the acetate ester. This is typically achieved through standard esterification reactions.
The conversion of the hydroxyl group at the C7 position to an acetate group is a straightforward esterification. Standard laboratory procedures for the acetylation of phenols are directly applicable. A common and effective method involves reacting the 8-bromo-7-hydroxyquinoline precursor with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. instras.com The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (acetic acid or HCl). instras.com
For example, a similar procedure involving the acetylation of a different substituted phenol (B47542) on a quinoline ring was achieved using acetic anhydride in pyridine. instras.com Another relevant protocol is the esterification of a hydroxyquinoline derivative with benzoyl chloride and triethylamine, demonstrating a standard method for converting a hydroxyl group on the quinoline scaffold to an ester. instras.com
Beyond classical esterification, modern organic synthesis offers more advanced methods for the acylation of heterocyclic compounds, which could be adapted for acetylation.
One such method is the electrochemical C(sp²)–H acylation of quinolines. chemistryviews.org This technique uses an electrochemical hydrogen atom transfer (HAT) strategy to directly functionalize the quinoline ring. In this process, alcohols like ethanol (B145695) can serve as the acetyl group source, using a catalyst such as N-hydroxyphthalimide (NHPI) in an undivided electrochemical cell. chemistryviews.org This approach avoids the need for a pre-functionalized hydroxyquinoline and instead directly attaches the acyl group to a C-H bond.
Other advanced acylation methods include:
Transition-metal-free Minisci-type reactions: These reactions can acylate electron-deficient heteroarenes like quinoline using aldehydes as the acyl source, promoted by an oxidant such as potassium persulfate (K₂S₂O₈). researchgate.net
Dehydrative Acetylation: In the synthesis of certain quinolin-4-ones, a dehydrative acetylation of 2-aminobenzaldehyde (B1207257) with an α-halogenketone has been demonstrated as part of a one-pot cyclization process. mdpi.com
Esterification Protocols for 7-Hydroxyquinoline Precursors
Convergent and Sequential Synthetic Pathways
The construction of the quinoline scaffold and its subsequent functionalization can be achieved through various strategic approaches. Convergent syntheses, such as multicomponent reactions, offer efficiency by combining multiple starting materials in a single step. Sequential pathways, in contrast, build the molecule step-by-step, allowing for precise control over substitution, often employing powerful metal-catalyzed reactions to form key bonds.
Multicomponent reactions (MCRs) have become a powerful tool in organic synthesis, enabling the construction of complex molecules like quinolines in a single, efficient step. researchgate.netrsc.org These reactions offer significant advantages, including high atom economy, step economy, and the ability to generate diverse molecular scaffolds from simple starting materials. researchgate.netbeilstein-journals.org
Several MCRs are employed for quinoline synthesis. The Povarov reaction, a type of [4+2] cycloaddition, typically involves the reaction of an aniline, an aldehyde, and an activated alkene to form tetrahydroquinoline derivatives. beilstein-journals.org These intermediates can then be oxidized to yield the fully aromatic quinoline ring system. beilstein-journals.org Researchers have studied various oxidizing agents for this transformation, with manganese dioxide (MnO₂) proving to be an effective choice, leading to clean reactions and high yields. beilstein-journals.org
Other notable MCRs include:
Bismuth-Catalyzed Reactions: A one-pot method using bismuth triflate (Bi(OTf)₃) as a catalyst facilitates the reaction of acetals, aromatic amines, and alkynes to produce a variety of quinolines with good yields under mild conditions. researchgate.net
Povarov-type MCRs: A rapid, microwave-assisted, and camphor-10-sulfonic acid (CSA) promoted Povarov-type reaction has been described for synthesizing 4-arylated quinolines from anilines, alkynes, and paraformaldehyde without the need for a metal catalyst. researchgate.net
The versatility of MCRs allows for the incorporation of a wide range of functional groups, making them highly valuable for creating libraries of quinoline derivatives for further study. rsc.org
Table 1: Examples of Multicomponent Reactions for Quinoline Synthesis
| Reaction Name/Type | Starting Materials | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Povarov Reaction | Anilines, Aldehydes, Activated Olefins | Acid catalysis, followed by oxidation (e.g., MnO₂) | Forms tetrahydroquinoline adducts which are then aromatized. beilstein-journals.org |
| Bismuth-Catalyzed MCR | Acetals, Aromatic Amines, Alkynes | Bi(OTf)₃, Acetonitrile, Reflux | Straightforward, one-pot synthesis with good yields. researchgate.net |
| Povarov-type MCR | Anilines, Alkynes, Paraformaldehyde | (±) Camphor-10-sulfonic acid (CSA), Microwave | Metal-free reaction forming two C-C bonds and one C-N bond in a single step. researchgate.net |
| Aryne-based MCR | Arynes, Quinolines, Aldehydes | N/A | Diastereoselective synthesis of benzoxazino quinoline derivatives. acs.org |
Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of halogenated quinolines. While not typically used to assemble the core quinoline ring, they are critical for introducing substituents onto a pre-formed bromoquinoline scaffold, such as in the synthesis of analogs of 8-Bromoquinolin-7-yl acetate. Reactions like the Suzuki-Miyaura, Negishi, and Stille couplings provide powerful methods for forming new carbon-carbon bonds. mdpi.com
The Suzuki-Miyaura coupling , which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is particularly attractive for its mild reaction conditions and the commercial availability of a wide range of boronic acids. researchgate.net This reaction is widely used to construct C(sp²)–C(sp²) bonds, for instance, by coupling a bromoquinoline with an arylboronic acid to produce an arylquinoline. mdpi.com
Other important metal-catalyzed reactions include:
Copper-Catalyzed Coupling: Copper catalysts, which are more cost-effective than palladium, have been successfully used for coupling bromoquinolines. For example, the coupling of 2- and 4-bromoquinoline (B50189) with α-silyldifluoroamides has been achieved using a copper catalyst with KF as an additive. nih.gov
Ullmann Coupling: Bimetallic systems, such as those using copper powder with a catalytic amount of a palladium salt, can promote the coupling of bromopyridines and related heterocycles under relatively mild conditions. mdpi.com
These coupling strategies are fundamental in medicinal chemistry for exploring structure-activity relationships, as they allow for the systematic modification of a lead compound by introducing a variety of functional groups at the position of the bromine atom.
Table 2: Comparison of Metal-Catalyzed Coupling Reactions for Functionalizing Bromoquinolines
| Reaction | Metal Catalyst | Coupling Partners | Key Advantages |
|---|---|---|---|
| Suzuki-Miyaura | Palladium (e.g., Pd(OAc)₂) | Bromoquinoline + Organoboron reagent | Mild conditions, high functional group tolerance, commercial availability of reagents. mdpi.comresearchgate.net |
| Copper-Catalyzed Coupling | Copper | Bromoquinoline + various nucleophiles (e.g., amides) | Cost-effective metal catalyst. nih.gov |
| Negishi Coupling | Palladium or Nickel | Bromoquinoline + Organozinc reagent | High reactivity and functional group tolerance. mdpi.com |
| Stille Coupling | Palladium | Bromoquinoline + Organotin reagent | Tolerant of a wide variety of functional groups. mdpi.com |
Microwave-assisted synthesis (MAS) has emerged as a transformative technology in organic chemistry, offering significant improvements over conventional heating methods. benthamdirect.com For the synthesis of quinoline derivatives, MAS leads to dramatic reductions in reaction times, increased product yields, and often cleaner reactions. nih.gov This technique is recognized as a green chemistry approach due to its energy efficiency. benthamdirect.comijpsjournal.com
The application of microwave irradiation can accelerate a wide range of reactions used in quinoline synthesis, from classical named reactions to modern multicomponent strategies. nih.govjmpas.com For example, in a comparative study of the Skraup synthesis of 7-amino-8-methylquinoline, the use of microwave irradiation reduced the reaction time from 3 hours to just 15 minutes, a significant enhancement of efficiency. nih.gov
Further examples of the power of MAS in quinoline synthesis include:
One-Pot, Three-Component Reactions: An efficient, catalyst-free synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment was achieved in 8-20 minutes under microwave irradiation, a process that was ineffective under conventional heating. acs.org
Catalyst-Free Condensations: A one-pot multi-component reaction of benzene-1,3-diol, an aldehyde, ammonium (B1175870) acetate, and acetoacetanilide (B1666496) to produce quinoline derivatives was completed in 8-10 minutes under microwave conditions with excellent yields (88-96%), compared to 4-6 hours and lower yields (72-90%) with the classical method. tandfonline.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline Derivatives
| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |
|---|---|---|---|
| Skraup Synthesis | 3 hours, 52% | 15 minutes, 50% | nih.gov |
| Multi-component Condensation | 4-6 hours, 72-90% | 8-10 minutes, 88-96% | tandfonline.com |
| Synthesis of Pyranoquinolones | Not specified | Shorter reaction times, improved yields | rsc.org |
| Synthesis of 3-substituted quinolines | Not specified | Efficient synthesis achieved | jmpas.com |
The principles of green chemistry are increasingly guiding the development of new synthetic routes for quinolines, aiming to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. ijpsjournal.comrsc.org This paradigm shift towards sustainability has revolutionized the synthesis of quinoline derivatives. researchgate.net
Key green chemistry strategies applied to quinoline synthesis include:
Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Green approaches prioritize the use of environmentally benign solvents like water and ethanol. tandfonline.comresearchgate.net For example, an efficient synthesis of 4-ferrocenyl quinoline derivatives was achieved using water as the solvent. tandfonline.com
Atom Economy: Designing reactions, such as MCRs, that maximize the incorporation of atoms from the starting materials into the final product is a core principle. researchgate.net This minimizes the generation of waste.
Use of Benign Catalysts: There is a strong focus on replacing hazardous and heavy-metal catalysts. ijpsjournal.com This includes the use of organocatalysts (e.g., p-toluenesulfonic acid), which are often less toxic and insensitive to air and moisture, or abundant and non-toxic metals like iron. researchgate.netrsc.org Catalyst-free reactions under microwave or other enabling conditions represent an ideal green scenario. tandfonline.comresearchgate.net
Energy Efficiency: Techniques like microwave-assisted synthesis contribute to green chemistry by significantly reducing energy consumption through shorter reaction times. ijpsjournal.com
By integrating these principles, chemists can develop more sustainable and efficient pathways to valuable quinoline compounds, aligning chemical manufacturing with environmental stewardship. researchgate.net
Reaction Mechanisms and Transformational Chemistry of 8 Bromoquinolin 7 Yl Acetate
Mechanistic Insights into Acetate (B1210297) Group Reactivity on Quinoline (B57606) Scaffolds
The acetate group, an ester functionality, is a versatile handle for chemical transformations. Its reactivity on the quinoline ring is influenced by the electronic properties of the heterocyclic system.
Nucleophilic acyl substitution is a fundamental reaction of esters like 8-bromoquinolin-7-yl acetate. masterorganicchemistry.com This process involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acetate group, leading to a tetrahedral intermediate. Subsequent elimination of the leaving group (the 7-oxyquinolyl moiety) regenerates the carbonyl double bond and results in a new acyl compound. libretexts.org
The reaction can proceed under both basic and acidic conditions. youtube.com In a basic medium, a negatively charged nucleophile directly attacks the carbonyl carbon. youtube.com Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. youtube.com
For instance, the hydrolysis of an aryl ester to a phenol (B47542) and a carboxylic acid is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com In the case of this compound, this would involve the attack of a water molecule (or hydroxide (B78521) ion) on the acetyl group, leading to the formation of 8-bromoquinolin-7-ol and acetic acid. The efficiency of this reaction is dependent on the stability of the leaving group, which in this case is the 8-bromo-7-hydroxyquinoline anion. libretexts.org
The general mechanism for nucleophilic acyl substitution is as follows:
Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. libretexts.org
The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chloride > acid anhydride (B1165640) > ester > amide. uomustansiriyah.edu.iq This trend is primarily governed by the ability of the leaving group to stabilize a negative charge.
Acetoxyquinolines can serve as photolabile protecting groups (PPGs), where the acetate group can be cleaved upon exposure to light. acs.orgresearchgate.net This process, known as photochemical deprotection or uncaging, is particularly useful in biological and materials science applications where precise spatial and temporal control over the release of a molecule is required. acs.orgrsc.org
The mechanism of photochemical deprotection of acetoxyquinolines typically involves the absorption of a photon, leading to an excited state. acs.org In this excited state, the molecule can undergo heterolytic cleavage of the ester bond, releasing the acetate and the corresponding hydroxyquinoline derivative. nih.gov The efficiency of this process is influenced by the substitution pattern on the quinoline ring, which can affect the absorption wavelength and the quantum yield of the photoreaction. acs.org
For example, studies on (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) acetates have shown that upon photoexcitation, heterolysis of the C–O bond occurs from the singlet excited state, generating a carbocation and acetate. acs.orgnih.gov The subsequent fate of the carbocation determines the final products. nih.gov The photolysis reactions of these compounds are often fast and clean, producing the corresponding alcohol and acetate as the primary photoproducts. acs.org
It has been demonstrated that modifications to the quinoline scaffold, such as the introduction of different substituents, can modulate the photochemical properties, including the sensitivity to one-photon (1PE) and two-photon (2PE) excitation. acs.org
The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). aakash.ac.in This reaction provides a valuable route for the synthesis of ortho- and para-hydroxy acetophenones, which are important intermediates in the pharmaceutical industry. aakash.ac.in
While direct examples for this compound are not prevalent in the provided search results, the Fries rearrangement of analogous acetoxyquinoline derivatives is a plausible transformation. researchgate.netconnectedpapers.com The mechanism involves the formation of an acylium ion intermediate, which then acts as an electrophile and attacks the electron-rich quinoline ring, preferentially at the ortho or para position to the hydroxyl group. The reaction is often reversible. uni-stuttgart.de
A biocatalytic version of the Fries rearrangement has also been reported, utilizing an acyltransferase from Pseudomonas protegens (PpATase) to convert 3-hydroxyphenyl acetate into 2',4'-dihydroxyacetophenone. researchgate.net This enzymatic approach offers a green alternative to the traditional Lewis acid-catalyzed method. researchgate.net
Another related intramolecular rearrangement is the Truce–Smiles rearrangement, which involves an intramolecular nucleophilic aromatic substitution where a carbanion acts as the nucleophile. cdnsciencepub.comcdnsciencepub.com This reaction leads to the formation of a new carbon-carbon bond with high atom economy. cdnsciencepub.comcdnsciencepub.com
Photochemical Deprotection Mechanisms of Acetoxyquinolines
Reactivity of the Bromine Atom at the C-8 Position of the Quinoline Ring
The bromine atom at the C-8 position of the quinoline ring is a key functional group that opens up a wide range of synthetic possibilities, particularly through metal-catalyzed cross-coupling reactions.
The bromine atom on the quinoline ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. du.edunih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
One of the most widely used cross-coupling reactions is the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net This method allows for the introduction of a wide variety of aryl and heteroaryl groups at the C-8 position of the quinoline ring. rsc.orgrsc.org For instance, 8-bromoquinolines have been successfully coupled with various heteroarylboronic acids to synthesize 8-heteroaryl substituted quinolines. rsc.orgrsc.org
The general catalytic cycle for the Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (8-bromoquinoline derivative) to form a palladium(II) intermediate.
Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple, and the desired biaryl product is released, regenerating the palladium(0) catalyst.
Other palladium-catalyzed reactions applicable to 8-bromoquinolines include:
Heck Reaction: Coupling with alkenes. nih.gov
Sonogashira Coupling: Coupling with terminal alkynes. nih.gov
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
Stille Coupling: Coupling with organotin compounds. nih.gov
These reactions offer a versatile platform for the synthesis of a diverse library of quinoline derivatives with potential applications in various fields. rsc.orgmdpi.com
The bromine atom at the C-8 position can be transformed into a variety of other functional groups, further expanding the synthetic utility of this compound.
One common transformation is the conversion of the bromo group to an amino group through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. The introduction of an activating group, such as a nitro group, on the quinoline ring can facilitate SNAr reactions. semanticscholar.org For example, 6-bromo-5-nitroquinoline (B1267105) readily undergoes substitution with morpholine. semanticscholar.org
The bromine atom can also be replaced by other nucleophiles, such as alkoxides or thiolates, to introduce new functionalities. Furthermore, the bromoquinoline can be converted into an organometallic reagent, such as an organolithium or Grignard reagent, by reaction with an appropriate metal. usd.edu These organometallic intermediates can then be reacted with a variety of electrophiles to introduce different substituents.
The derivatization of the bromine at C-8 allows for the fine-tuning of the properties of the quinoline molecule, which is crucial for applications in drug discovery and materials science. acgpubs.org
Data Tables
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Bromoquinolines
| Reaction Type | Substrates | Catalyst System | Product | Reference(s) |
| Suzuki-Miyaura | 8-Bromoquinoline (B100496), Heteroarylboronic acids | Pd(OAc)₂, SPhos, K₃PO₄ | 8-Heteroarylquinolines | rsc.org, rsc.org |
| Suzuki-Miyaura | 8-Bromo-5-nitroquinoline, Heteroarylboronic acids | Pd(OAc)₂, PPh₃, K₂CO₃ | 8-Heteroaryl-5-nitroquinolines | rsc.org, mdpi.com |
| Heck | N-acetyl-N-[2-(halomethyl)aryl]acrylamides | Pd(OAc)₂, PPh₃ | 3-Alkylquinolin-2(1H)-ones | nih.gov |
| Stille | 7-Quinolyltriflates, Organostannanes | Pd(PPh₃)₄ | 7-Substituted quinolines | nih.gov |
Table 2: Intramolecular Rearrangement Reactions of Aryl Esters
| Reaction Name | Substrate | Catalyst/Conditions | Product | Key Feature | Reference(s) |
| Fries Rearrangement | Phenolic ester | Lewis Acid (e.g., AlCl₃) | Hydroxy aryl ketone | Acyl group migration to the aromatic ring | aakash.ac.in |
| Photo-Fries Rearrangement | Phenolic ester | UV light | Hydroxy aryl ketone | Light-induced acyl group migration | aakash.ac.in |
| Truce-Smiles Rearrangement | Aryl sulfone | Strong base | Aryl methyl amine | Intramolecular nucleophilic aromatic substitution | cdnsciencepub.com, cdnsciencepub.com |
| Biocatalytic Fries Rearrangement | 3-Hydroxyphenyl acetate | Acyltransferase (PpATase) | 2',4'-Dihydroxyacetophenone | Enzymatic C-acylation | researchgate.net |
Cross-Coupling Reactions and Palladium-Catalyzed Processes
Catalytic Strategies in the Transformation of this compound and Related Derivatives
The transformation of this compound and its related derivatives is heavily reliant on catalytic strategies, particularly those involving transition metals like palladium and iron. These methods offer efficient and selective pathways to functionalize the quinoline core, enabling the synthesis of a diverse array of complex molecules. The bromine atom on the quinoline ring is a key functional handle for a variety of cross-coupling reactions.
Palladium-catalyzed reactions are among the most powerful tools for the transformation of bromoquinoline compounds. nih.gov These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govorganic-chemistry.org For instance, the bromine atom at the 8-position of the quinoline scaffold is well-suited for participating in such cross-coupling reactions.
One-pot sequential procedures involving palladium catalysis have been developed to construct poly-arylated systems from bromoquinoline precursors. A notable example involves an initial Suzuki-Miyaura cross-coupling reaction, followed by a direct C-H arylation in the same reaction vessel. rsc.org This strategy streamlines the synthesis process, avoiding the need for isolation and purification of intermediates. For example, the reaction of 8-bromoquinoline with a boronic acid can be followed by the addition of another aryl bromide and further catalyst to achieve a second arylation at a different position. rsc.org
| Reaction Type | Starting Material | Catalyst System | Reagents | Product Type | Overall Yield | Ref |
| One-Pot Suzuki-Miyaura/C-H Arylation | 8-Bromo-5-nitroquinoline | 1. Pd(OAc)₂, SPhos2. Pd(OAc)₂, PPh₃ | 1. Benzo[b]furan-2-yl boronic acid, K₂CO₃2. 4-Bromonitrobenzene, K₂CO₃3. H₂ (atmosphere) | Poly-substituted aminoquinoline | 70% | rsc.org |
While highly effective, palladium-catalyzed reactions can sometimes lead to unintended side products. In the palladium-catalyzed borylation of a tert-butyl (8-bromoquinolin-5-yl-methyl)-methyl-carbamate, a significant formation of the homocoupled biaryl product was observed instead of the desired boronic acid ester. nih.govresearchgate.net This dimerization is thought to occur via the coupling of the starting bromoarene with the newly formed arylboronate product. researchgate.net This finding highlights that reaction conditions, particularly the choice of base, can be critical in directing the reaction toward the intended pathway. researchgate.net
Iron-catalyzed C-H functionalization represents another important strategy for modifying quinoline derivatives. An efficient and regioselective iron(III)-catalyzed bromination of 8-amidoquinolines has been developed, which proceeds in water as a benign solvent. rsc.org The resulting N-(5-bromoquinolin-8-yl)pivalamide can then be subjected to standard palladium-catalyzed Suzuki coupling reactions with various boronic acids to generate a range of C-5 arylated quinoline derivatives in moderate to good yields. rsc.orgmdpi.com This two-step sequence demonstrates a powerful combination of different catalytic methods to achieve complex molecular architectures.
| Reaction Sequence | Substrate | Catalyst | Reagents/Conditions | Product | Yield | Ref |
| 1. Fe-Catalyzed Bromination | N-(quinolin-8-yl)pivalamide | Fe(III) salt (5 mol%) | NBS, CH₃(CH₂)₅COOH, NaHCO₃, Water, RT, 24h | N-(5-bromoquinolin-8-yl)pivalamide | ~90% | rsc.org |
| 2. Pd-Catalyzed Suzuki Coupling | N-(5-bromoquinolin-8-yl)pivalamide | Pd catalyst | Arylboronic acid | 5-Aryl-8-amidoquinoline derivative | 54-84% | mdpi.com |
The reactivity of the acetate group also offers avenues for transformation. For instance, the acetate group can be hydrolyzed to the corresponding alcohol, 8-bromoquinolin-7-ol, which can then undergo further reactions. tandfonline.commdpi.com The hydroxyl group can be converted into a sulfonate ester, which is another functional group suitable for catalytic transformations. tandfonline.com The chemoselective sulfonation of 5-amino-7-bromoquinolin-8-ol (B11873180) demonstrates that different functional groups on the quinoline ring can be selectively targeted. tandfonline.commdpi.com
Advanced Spectroscopic and Analytical Characterization of 8 Bromoquinolin 7 Yl Acetate
High-Resolution Structural Elucidation Techniques
High-resolution techniques are fundamental in providing an unambiguous structural determination of 8-Bromoquinolin-7-yl acetate (B1210297), confirming its connectivity, molecular weight, and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 8-Bromoquinolin-7-yl acetate in solution. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C spectra, the exact placement of atoms and their connectivity can be established.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum would display distinct signals for the protons on the quinoline (B57606) ring and the methyl protons of the acetate group. The regiochemistry of the bromination and acetylation can be confirmed by analyzing the splitting patterns and coupling constants of the aromatic protons. instras.com For instance, the absence of a signal for the proton at the 8-position and the specific splitting pattern of the remaining aromatic protons confirms the substitution pattern. instras.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include the carbonyl carbon of the acetate group, the carbons of the quinoline ring (with shifts influenced by the nitrogen and bromine substituents), and the methyl carbon of the acetate group.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more complex structural confirmation. COSY identifies proton-proton couplings, helping to trace the connectivity within the quinoline ring system. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|
| ¹H NMR | ||
| Acetate CH₃ | 2.1 - 2.4 | Singlet, 3H |
| Quinoline H | 7.0 - 9.0 | Multiplets and doublets, corresponding to H-2, H-3, H-4, H-5, and H-6 |
| ¹³C NMR | ||
| Acetate CH₃ | 20 - 25 | |
| Quinoline C | 110 - 155 | Signals for 9 distinct aromatic carbons |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation
Mass spectrometry (MS) is essential for determining the molecular weight of this compound and confirming its elemental composition. The molecular formula of the compound is C₁₁H₈BrNO₂ chemsrc.comnih.gov, corresponding to a molecular weight of approximately 266.09 g/mol . chemsrc.com
Mass Spectrometry (MS): In a typical mass spectrum, the compound would exhibit a molecular ion peak ([M]⁺). A key feature would be the presence of a prominent [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak. This isotopic pattern is a definitive indicator of the presence of a single bromine atom, due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula. By measuring the mass-to-charge ratio to several decimal places, the exact molecular formula C₁₁H₈BrNO₂ can be validated against the experimental value, distinguishing it from other potential compounds with the same nominal mass. rsc.org Techniques like electrospray ionization (ESI) are commonly used for such analyses. instras.comrsc.org
Table 2: Mass Spectrometry Data for this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₈BrNO₂ | chemsrc.comnih.gov |
| Molecular Weight | 266.09 g/mol | chemsrc.com |
| Exact Mass | 264.97894 Da |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
The IR spectrum would prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching of the acetate ester group. Phenyl acetate esters typically show this band at a relatively high frequency. Other significant absorptions include the C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations from the quinoline ring, and C-O stretching of the ester linkage. The C-Br stretch would appear in the fingerprint region at a lower wavenumber. The combined data from IR and Raman spectra provide a comprehensive vibrational profile of the molecule. nih.gov
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (methyl) | Stretch | 2850 - 3000 |
| Ester C=O | Stretch | 1760 - 1775 wpmucdn.com |
| Aromatic C=C / C=N | Stretch | 1450 - 1600 |
| Ester C-O | Stretch | 1000 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system, being an aromatic heterocycle, exhibits characteristic π → π* and n → π* transitions. researchgate.net The UV-Vis spectrum of this compound is influenced by its molecular structure and the solvent environment. nih.gov In solution, compounds like 8-substituted-7-hydroxyquinolines can exist in various prototropic forms (e.g., neutral, anionic), each with a distinct absorption spectrum. nih.gov The presence of the bromine atom and the acetate group modifies the electronic structure of the quinoline chromophore, causing shifts in the absorption maxima (λmax) compared to the parent quinoline molecule.
Chromatographic Analysis for Purity and Quantitative Assessment
Chromatographic methods are vital for separating this compound from reaction byproducts and starting materials, thereby allowing for its purification and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. instras.com A reversed-phase HPLC (RP-HPLC) setup is typically employed for this purpose.
The analysis involves injecting a solution of the compound onto a column, often a C18 stationary phase, and eluting it with a mobile phase, such as a mixture of acetonitrile (B52724) and water. instras.com An acid modifier like trifluoroacetic acid (TFA) is commonly added to the mobile phase to improve peak shape. instras.com The compound is detected as it elutes from the column, usually by a UV detector set at a wavelength where the compound strongly absorbs. The purity is then determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This method can also be adapted for quantitative analysis by using a calibration curve generated from standards of known concentration. instras.com
Table 4: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Reversed-phase C18 | instras.com |
| Mobile Phase | Acetonitrile and water, often with 0.1% TFA | instras.com |
| Flow Rate | Typically 1 mL/min | instras.com |
| Detection | UV detector (e.g., at 254 nm) | semanticscholar.org |
| Purpose | Purity assessment and quantification | instras.com |
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 8-bromo-7-hydroxyquinoline |
| Trifluoroacetic acid |
Gas Chromatography (GC) for Volatile Byproducts and Analysis
Gas Chromatography is a powerful and widely used laboratory technique for separating and analyzing compounds that can be vaporized without decomposition. ccsknowledge.com In the context of synthesizing this compound, GC is instrumental in assessing the purity of the final product and identifying any volatile byproducts or residual starting materials. The technique relies on a carrier gas (mobile phase) to move the vaporized sample through a column containing a stationary phase. ccsknowledge.com Components of the sample interact differently with the stationary phase, causing them to travel through the column at different speeds, thus enabling their separation. ccsknowledge.com
The synthesis of this compound from its precursor, 7-Bromoquinolin-8-ol (B152725), typically involves an acetylation reaction, often using reagents like acetic anhydride (B1165640) and a base or catalyst. Potential volatile impurities that could be detected by GC include unreacted starting materials, residual solvents, or byproducts from side reactions.
The identification of these separated components is achieved by comparing their retention times—the time it takes for a compound to exit the column—with those of known reference standards under identical chromatographic conditions. notulaebotanicae.roijbpas.com For quantitative analysis, an internal standard method can be applied, where a known amount of a non-interfering compound is added to the sample to provide a reference point for calculating the concentration of the other components. notulaebotanicae.ro
Below is an illustrative table of potential volatile compounds that could be monitored during the analysis of a crude this compound sample.
Table 1: Illustrative GC Data for Analysis of this compound Synthesis
This table is a hypothetical representation for illustrative purposes.
| Compound Name | Potential Role | Theoretical Retention Time (min) |
|---|---|---|
| Pyridine (B92270) | Solvent/Catalyst | 3.5 |
| Acetic Anhydride | Reagent | 4.2 |
| Acetic Acid | Byproduct | 5.1 |
| 7-Bromoquinolin-8-ol | Unreacted Precursor | 15.8 |
X-ray Crystallography for Single Crystal Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous confirmation of a molecule's connectivity, bond lengths, bond angles, and stereochemistry.
While a specific single-crystal X-ray structure for this compound is not detailed in available literature, the crystal structure of its immediate precursor, 7-Bromoquinolin-8-ol , has been successfully determined. researchgate.net The analysis of 7-Bromoquinolin-8-ol revealed that the molecules pack in the solid state as hydrogen-bonded dimers, a structural motif facilitated by intermolecular O—H⋯N hydrogen bonds. researchgate.net
The general procedure to obtain a crystal structure for a compound like this compound would involve several key steps:
Crystallization : The first and often most challenging step is to grow a high-quality single crystal of the compound. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture, such as dichloromethane/hexane. iucr.org
Data Collection : A suitable single crystal is mounted on a diffractometer, which directs a beam of X-rays (e.g., Mo-Kα radiation) onto the crystal. The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded by a detector.
Structure Solution and Refinement : Specialized software, such as the SHELX suite, is used to process the diffraction data and solve the crystal structure. researchgate.net The process involves determining the positions of the atoms in the unit cell and refining these positions to best fit the experimental data.
The crystallographic data for the precursor, 7-Bromoquinolin-8-ol, provides valuable insight into the likely packing and structural features that could be expected for its acetylated derivative.
Table 2: Crystallographic Data for the Precursor Compound, 7-Bromoquinolin-8-ol
Computational and Theoretical Investigations of 8 Bromoquinolin 7 Yl Acetate
Quantum Chemical Studies using Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational feasibility. It is widely used to predict the properties of quinoline (B57606) derivatives. wu.ac.thnih.gov DFT calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to model the electronic structure of the molecule. wu.ac.thnih.gov
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the lowest energy arrangement of atoms, corresponding to the equilibrium geometry. For 8-Bromoquinolin-7-yl acetate (B1210297), this involves optimizing bond lengths, bond angles, and dihedral angles.
The structure consists of a planar quinoline ring system substituted with a bromine atom and an acetate group. Conformational analysis focuses on the orientation of the acetate group relative to the quinoline ring. The rotation around the C-O single bond of the ester linkage gives rise to different conformers. DFT calculations can map the potential energy surface (PES) to identify the most stable conformer, which is essential for the accuracy of all subsequent property predictions. mdpi.com The planarity of the quinoline ring is expected to be maintained, while the acetate group may exhibit some rotational freedom.
Table 1: Representative Geometrical Parameters for Quinoline Derivatives (Illustrative) This table illustrates typical bond lengths and angles that would be determined via DFT optimization for a molecule similar to 8-Bromoquinolin-7-yl acetate. Specific values for the title compound require dedicated computational studies.
| Parameter | Description | Typical Value (Å or °) |
| C-C (ring) | Carbon-Carbon bond length in the aromatic quinoline ring | ~1.40 Å |
| C-N (ring) | Carbon-Nitrogen bond length in the pyridine (B92270) part of the ring | ~1.37 Å |
| C-Br | Carbon-Bromine bond length | ~1.90 Å |
| C-O (ester) | Carbon-Oxygen single bond in the acetate group | ~1.36 Å |
| C=O (ester) | Carbon-Oxygen double bond in the acetate group | ~1.21 Å |
| C-C-N (angle) | Angle within the pyridine ring | ~120° |
| C-O-C (angle) | Angle of the ester linkage | ~117° |
Electronic Structure Analysis (e.g., HOMO-LUMO Profiles, Charge Distribution)
Understanding the electronic structure is key to predicting a molecule's reactivity. DFT is used to calculate the distribution of electrons and the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring, while the LUMO may be distributed across the aromatic system. The charge distribution, often analyzed through methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, identifying electrophilic and nucleophilic sites within the molecule. wu.ac.th
Table 2: Key Electronic Properties from DFT (Illustrative) This table provides an example of electronic properties calculated via DFT. The values are representative for substituted quinolines.
| Property | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relates to chemical stability and reactivity |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions |
Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)
DFT calculations are a well-established tool for predicting spectroscopic data, which can aid in experimental structure determination. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach within DFT for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov
By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. nih.govarxiv.org Comparing these predicted chemical shifts with experimental data serves as a rigorous test of the accuracy of the computed structure and the chosen level of theory. mdpi.com For complex molecules, this computational approach can be invaluable for assigning specific signals in the experimental spectrum to the correct atoms. mdpi.com
Table 3: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts (Hypothetical) This table illustrates how computationally predicted NMR data is compared with experimental results to validate the computational model. Values are for illustrative purposes.
| Proton | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| H-2 | 8.95 | 8.90 |
| H-3 | 7.55 | 7.51 |
| H-4 | 8.20 | 8.15 |
| H-5 | 7.80 | 7.78 |
| H-6 | 7.65 | 7.62 |
| CH₃ (acetate) | 2.40 | 2.38 |
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is particularly insightful for studying reaction mechanisms. This compound is related to 8-bromo-7-hydroxyquinoline (BHQ), a compound used as a photoremovable protecting group, often referred to as a "caged" compound. scispace.comresearchgate.net The release of the protected molecule (in this case, acetate) is triggered by light.
DFT calculations have been employed to investigate the mechanism of this photolytic "uncaging" reaction. scispace.com Studies on related BHQ-caged acetates suggest that the photolysis proceeds via a solvent-assisted photoheterolysis (SN1) mechanism. researchgate.net Upon photoexcitation, the molecule is believed to form a carbocation intermediate, which then reacts with a solvent molecule (like water) to release the acetate. scispace.comresearchgate.net
Theoretical modeling of this process involves:
Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate. The structure and energy of the TS are critical for understanding the reaction kinetics.
Calculating Reaction Barriers: The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.
Mapping the Potential Energy Surface: This provides a complete energetic profile of the reaction pathway, from reactants to products, including any intermediates. scispace.com
Analysis of Quantum Chemical Descriptors
From the fundamental electronic properties calculated by DFT, several "quantum chemical descriptors" can be derived to quantify the reactivity of this compound. researchgate.net These descriptors provide a framework for understanding its behavior in chemical reactions based on concepts like chemical potential and hardness. researchgate.net
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Electronic Chemical Potential (μ): The escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.
Chemical Softness (σ): The reciprocal of hardness (σ = 1/η), indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons. It is defined as ω = μ² / (2η). researchgate.netresearchgate.net
These descriptors are invaluable for comparing the reactivity of a series of related compounds and for predicting their interactions in various chemical environments. rsc.org
Table 4: Quantum Chemical Reactivity Descriptors This table defines key reactivity descriptors derived from HOMO and LUMO energies.
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |
| Chemical Softness (σ) | σ = 1/η | A measure of polarizability |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to act as an electrophile |
Advanced Applications in Organic Synthesis and Material Science Focusing on Chemical Utility
8-Bromoquinolin-7-yl acetate (B1210297) as a Synthetic Building Block
The strategic placement of the bromine atom and the acetate group on the quinoline (B57606) framework makes 8-Bromoquinolin-7-yl acetate a versatile building block in organic synthesis. The bromine at the C-8 position is amenable to various cross-coupling reactions, while the acetoxy group at C-7 can be hydrolyzed to a hydroxyl group, a potent coordinating agent and directing group.
The 7-bromo-8-hydroxyquinoline core, readily obtained from this compound via hydrolysis, is a key intermediate for building more elaborate quinoline-based structures. Chemists have utilized this precursor to introduce further functionalization, leading to complex scaffolds with potential biological activities. For instance, a multi-step synthesis starting with the bromination of 8-hydroxyquinoline (B1678124) to afford 7-bromoquinolin-8-ol (B152725) has been used to produce a series of 5-amino-7-bromoquinolin-8-yl sulfonates. nih.gov This process involves nitration at the C-5 position, followed by reduction to an amino group, and finally reaction with various sulfonyl chlorides. nih.gov This demonstrates how the initial bromo-hydroxy-quinoline framework can be systematically built upon to create a library of complex derivatives.
Furthermore, the foundational 8-hydroxyquinoline structure is a known precursor for producing quinolinequinone derivatives, which are bicyclic heterocycles with a wide spectrum of biological properties. researchgate.net The synthesis often begins with 8-hydroxyquinoline and proceeds through several steps to yield the target quinone systems. researchgate.net These transformations highlight the role of functionalized quinolines as foundational starting materials for accessing more complex and biologically relevant molecular families.
| Precursor | Transformation Sequence | Resulting Scaffold | Reference |
|---|---|---|---|
| 7-Bromoquinolin-8-ol | 1. Treatment with NaNO₂/HCl (Nitration) 2. Reduction with Na₂S₂O₄ (Amination) 3. Reaction with sulfonyl chlorides | 5-Amino-7-bromoquinolin-8-yl sulfonates | nih.gov |
| 8-Hydroxyquinoline | Three-step sequence | Quinolinequinone Derivatives | researchgate.net |
Sequential, or one-pot, reactions are highly valued in organic synthesis for their efficiency, reduced waste, and ability to construct complex molecules from simple precursors in a single operation. The bromo-quinoline core is well-suited for such processes. Research on the closely related 8-bromoquinoline (B100496) has demonstrated its utility in efficient one-pot syntheses of 8-heteroaryl substituted quinolines through a sequential palladium-catalyzed process. mdpi.com
This strategy involves an initial Suzuki–Miyaura cross-coupling reaction at the C-8 bromine position, followed by a directed C–H functionalization. mdpi.com For example, the reaction can be initiated between 8-bromoquinoline and a boronic acid, and upon its completion, a second aryl halide is added to the same reaction vessel to facilitate a C-H arylation, all catalyzed by palladium complexes. rsc.org This approach allows for the controlled and sequential introduction of two different substituents onto the quinoline scaffold. Researchers noted that a key challenge in some cases was the competitive dimerization of the 8-bromoquinoline starting material, a side reaction that could be minimized by using a large excess of the hetero-arene coupling partner. rsc.org
| Starting Material | Sequential Reaction Type | Key Steps & Conditions | Product | Reference |
|---|---|---|---|---|
| 8-Bromoquinoline | Pd-catalyzed Suzuki–Miyaura / C–H Arylation | 1. Suzuki Coupling: (Furan-3-yl)boronic acid, Pd(OAc)₂-PPh₃, 1,4-dioxane/H₂O. 2. C-H Arylation: Addition of 4-bromoacetophenone and more Pd(OAc)₂. | 8-Heteroarylquinolines | mdpi.comrsc.org |
Precursor in the Synthesis of Complex Quinoline Scaffolds
Exploration of Functional Materials Derived from Acetoxyquinoline Moieties (e.g., Polychalcone Polymers)
Acetoxyquinoline derivatives serve not only as small-molecule intermediates but also as monomers for the synthesis of functional polymers. The acetoxy group can participate in reactions like the Fries rearrangement, enabling polymerization pathways. A notable example is the synthesis of a polychalcone, poly(8-hydroxy-5,7-quinolinylenecarbonylvinylene) (PHQCV), from 8-acetoxyquinoline-5-aldehyde (AQA). ias.ac.in
In this process, the Fries rearrangement of AQA is catalyzed by aluminium trichloride (B1173362) (AlCl₃) in nitrobenzene. ias.ac.in The reaction is believed to proceed through the formation of a keto-aldehyde intermediate which then undergoes a self-polycondensation via an Aldol reaction in the acidic medium to form the final polychalcone polymer. ias.ac.in The resulting PHQCV polymer was found to have valuable chelating properties, leading to the preparation of various polymeric metal chelates with ions such as Cu²⁺, Fe³⁺, and Ni²⁺. ias.ac.in This work illustrates a direct pathway from an acetoxyquinoline moiety to a functional polymeric material with applications in metal ion coordination.
| Monomer | Polymerization Method | Catalyst/Solvent | Resulting Polymer | Reference |
|---|---|---|---|---|
| 8-Acetoxyquinoline-5-aldehyde (AQA) | Fries Rearrangement and Self-Polycondensation | AlCl₃ / Nitrobenzene | Poly(8-hydroxy-5,7-quinolinylenecarbonylvinylene) (PHQCV) | ias.ac.in |
Ligand Design in Coordination Chemistry Using Quinoline Frameworks
The quinoline framework, particularly the 8-hydroxyquinoline (8-HQ) substructure, is a privileged scaffold in coordination chemistry. The nitrogen atom of the pyridine (B92270) ring and the adjacent hydroxyl group at C-8 form a powerful bidentate "pincer" that can chelate a wide variety of metal ions. The derivative 7-bromo-8-hydroxyquinoline (HBrQ), accessible from this compound, retains this chelating ability and has been used to synthesize new copper(II) complexes. mdpi.com
The versatility of the quinoline core allows for its incorporation into more sophisticated ligand designs to achieve specific functions. For example, quinoline units have been appended to a central antimony atom to create tridentate and tetradentate ligands like di(quinolin-8-yl)-phenyl-λ³-stibane (SbQ₂Ph) and tri(quinolin-8-yl)-λ³-stibane (SbQ₃), which were used to synthesize novel platinum-antimony complexes. nih.gov
Strategic ligand design can also tune the electronic properties of metal centers for specific applications. A tridentate ligand, N-(quinolin-8-yl)pyridine-2-sulfonamide (psq⁻), was designed to modulate the redox potentials of cobalt. This tuning is critical for developing materials for applications such as symmetrical redox flow batteries. rsc.org Furthermore, more complex fused-ring systems like quinolino[7,8-h]quinoline are recognized as highly effective chelators, capable of forming stable complexes with a range of ions, including beryllium. massey.ac.nz These examples underscore the central role of the quinoline framework in designing ligands for catalysis, materials science, and sensor technology.
| Quinoline-Based Ligand | Ligand Type | Coordinated Metal(s) | Application/Complex Type | Reference |
|---|---|---|---|---|
| 7-Bromo-8-hydroxyquinoline (HBrQ) | Bidentate | Copper(II) | Molecular complex [Cu(BrQ)₂] | mdpi.com |
| Tri(quinolin-8-yl)-λ³-stibane (SbQ₃) | Tetradentate | Platinum(II) | Pt-Sb Complex [(SbQ₃)PtCl₂] | nih.gov |
| N-(quinolin-8-yl)pyridine-2-sulfonamide (psq⁻) | Tridentate | Cobalt(II/III) | Bipolar energy storage for redox flow batteries | rsc.org |
| Quinolino[7,8-h]quinoline | Bidentate | Beryllium(II) | Chelator for metal ions | massey.ac.nz |
Future Research Perspectives and Challenges in 8 Bromoquinolin 7 Yl Acetate Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of quinoline (B57606) derivatives has traditionally involved methods that are often lengthy, require harsh reaction conditions, and generate significant waste. nih.gov A primary challenge in the synthesis of 8-Bromoquinolin-7-yl acetate (B1210297) and related compounds is the development of practical and scalable one-pot procedures. organic-chemistry.org Future research will likely focus on creating more atom-economical and environmentally friendly synthetic pathways.
Key areas for future investigation include:
Catalyst-Free and Metal-Free Reactions: Exploring methodologies that eliminate the need for catalysts, such as microwave-assisted synthesis, can offer a more efficient and cleaner approach. tandfonline.com Additionally, developing Bronsted acid-promoted methods in the absence of metals presents a promising avenue for greener synthesis. tandfonline.com
Green Catalysts and Solvents: The use of nanocatalysts and environmentally benign solvents like water or ethanol (B145695) is gaining traction. nih.govtandfonline.com For instance, iron-promoted synthesis in solvent-free conditions has shown high yields for certain quinoline derivatives. tandfonline.com The development of reusable catalysts, such as those based on copper iodide or iron(III) oxide nanoparticles, will be crucial for sustainable industrial-scale production. nih.govtandfonline.com
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the one-pot synthesis of complex quinoline structures from simple starting materials, thereby reducing reaction steps and waste. rsc.org Future work will likely involve designing novel MCRs that are highly regioselective and tolerant of a wide range of functional groups. rsc.org
A significant hurdle to overcome is the sensitivity of certain functional groups, like the bromo group in 8-Bromoquinolin-7-yl acetate, to reduction under some reaction conditions. organic-chemistry.org Longer reaction times required for sterically hindered or electron-rich substrates also present a challenge that needs to be addressed through the development of more active and selective catalytic systems. organic-chemistry.org
Unveiling Novel Reactivity Patterns and Transformation Pathways
The bromine atom at the 8-position and the acetate group at the 7-position of this compound offer unique opportunities for chemical transformations. Future research will aim to uncover new reactivity patterns and develop novel synthetic methodologies based on these functionalities.
Potential areas of exploration include:
Cross-Coupling Reactions: The bromine atom is a versatile handle for various cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. Investigating the scope and limitations of these reactions with this compound will be a key research focus.
C-H Functionalization: Direct C-H functionalization of the quinoline core is a highly sought-after transformation that avoids the need for pre-functionalized starting materials. doaj.org Developing methods for the selective C-H activation and subsequent functionalization of the this compound scaffold will open up new avenues for derivatization.
Photochemical Reactions: The quinoline nucleus is known to participate in photochemical reactions. nih.govresearchgate.net Exploring the photochemical reactivity of this compound could lead to the discovery of novel light-induced transformations and applications, such as its use as a photoremovable protecting group. researchgate.netinstras.com
A key challenge lies in controlling the regioselectivity of these transformations, particularly in C-H functionalization, where multiple reactive sites may be present on the quinoline ring. doaj.org Understanding the electronic and steric effects of the bromo and acetate substituents will be crucial for achieving the desired selectivity.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. scielo.org.za For quinoline chemistry, these computational tools can significantly accelerate the identification of promising drug candidates and optimize reaction conditions. doaj.orgscielo.org.za
Future research in this area will likely involve:
Predictive Modeling: Developing ML models to predict the regioselectivity of electrophilic aromatic substitutions and other reactions on quinoline derivatives can guide synthetic efforts and reduce trial-and-error experimentation. doaj.orgresearchgate.net These models can take SMILES strings of compounds as input and use quantum chemical descriptors to predict reactive sites. doaj.org
Reaction Optimization: AI algorithms can be employed to explore vast reaction parameter spaces (e.g., catalyst, solvent, temperature) to identify optimal conditions for the synthesis of this compound and its derivatives, leading to higher yields and purity. scielo.org.za
De Novo Drug Design: ML techniques can be used to generate novel quinoline-based structures with desired biological activities by learning from large databases of known compounds and their properties. scielo.org.za
A major challenge in this field is the availability of large, high-quality datasets required to train accurate and generalizable ML models. researchgate.net Furthermore, the interpretability of these models—understanding why a particular prediction is made—remains an active area of research.
Advancements in In-Situ Analytical Techniques for Mechanistic Elucidation and Process Monitoring
A deep understanding of reaction mechanisms is fundamental to developing more efficient and controlled synthetic processes. In-situ analytical techniques, which allow for the real-time monitoring of reactions, are invaluable tools for gaining mechanistic insights.
Future advancements in this area will likely focus on:
Spectroscopic Methods: The application of techniques such as time-resolved infrared (TRIR) spectroscopy can provide detailed information about the formation and decay of transient intermediates in photochemical reactions of quinoline derivatives. instras.com
Mass Spectrometry: In-situ mass spectrometry can be used to track the concentrations of reactants, intermediates, and products throughout a reaction, providing crucial data for kinetic modeling and mechanistic studies.
Process Analytical Technology (PAT): The integration of in-situ analytical techniques into chemical manufacturing processes (PAT) will enable real-time process monitoring and control, leading to improved product quality and consistency in the synthesis of this compound.
The primary challenge in applying these techniques is often the complexity of the reaction mixtures and the low concentrations of key intermediates. The development of more sensitive and selective analytical methods will be crucial for overcoming these limitations. Furthermore, the analysis of the large datasets generated by these techniques will require advanced data processing and chemometric tools.
Q & A
Q. What are the key considerations for optimizing the synthesis of 8-Bromoquinolin-7-yl acetate?
To optimize synthesis, focus on:
- Catalyst selection : Evaluate bromination catalysts (e.g., NBS or Br₂ with Lewis acids) for regioselectivity at the 8-position .
- Reaction conditions : Adjust temperature (e.g., 0–25°C to minimize side reactions) and solvent polarity (e.g., DCM or THF) to improve yield .
- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) and validate purity via HPLC (≥95%) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Combine:
- ¹H/¹³C NMR : Confirm bromine substitution via deshielding of adjacent protons (quinoline C7 and C8 positions) and compare with computational predictions .
- HRMS : Validate molecular ion ([M+H]⁺) and isotopic patterns (Br signature) .
- X-ray crystallography (if crystalline): Resolve structural ambiguities and confirm acetate ester conformation .
Q. How can researchers design initial biological assays for this compound?
Prioritize:
- In vitro models : Use cell lines relevant to hypothesized targets (e.g., cancer or microbial models) with cytotoxicity assays (MTT/CCK-8) .
- Dose-response curves : Test concentrations spanning 0.1–100 µM to identify IC₅₀ values .
- Control compounds : Include parent quinoline and bromine-free analogs to isolate the role of the 8-bromo and 7-acetate groups .
Advanced Research Questions
Q. How should researchers address discrepancies in reported spectral data for this compound derivatives?
- Cross-validation : Compare data with authenticated standards (e.g., NIST reference libraries) .
- Computational modeling : Use DFT calculations to predict NMR shifts and IR spectra, identifying outliers .
- Batch analysis : Replicate synthesis under controlled conditions to isolate batch-specific impurities .
Q. What strategies are effective for probing the reaction mechanism of bromination in quinolines?
- Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates .
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) or ⁸¹Br isotopes to trace bromine incorporation pathways .
- Theoretical studies : Perform transition-state analysis (e.g., Gaussian or ORCA) to evaluate steric/electronic effects at C8 .
Q. How can computational methods enhance the design of this compound-based drug candidates?
- Docking simulations : Map interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger .
- ADMET profiling : Predict pharmacokinetics (e.g., logP, CYP450 inhibition) with SwissADME or ADMETlab .
- SAR libraries : Generate derivatives in silico (e.g., acetate → carbamate substitutions) and prioritize synthesis based on QSAR models .
Q. What experimental designs are critical for studying the compound’s role in membrane dynamics?
- Lipid bilayer assays : Incorporate the compound into synthetic membranes (e.g., DOPC vesicles) and monitor fluidity via fluorescence anisotropy .
- Surface plasmon resonance (SPR) : Quantify binding affinity to lipid raft proteins .
- Molecular dynamics (MD) : Simulate interactions over 100+ ns trajectories to identify stable binding conformations .
Methodological Guidelines
- Data reproducibility : Document synthesis protocols in detail (solvent purity, equipment calibration) and deposit raw spectra in public repositories (e.g., Zenodo) .
- Ethical compliance : For biological studies, obtain IRB approval if using primary human cells and adhere to OECD toxicity testing guidelines .
- Interdisciplinary collaboration : Partner with computational chemists for modeling and material scientists for nanoformulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
